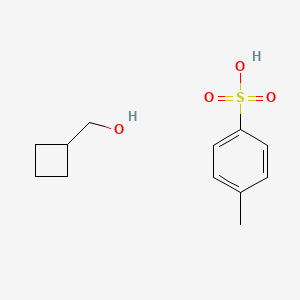

Cyclobutylmethyl 4-methylbenzenesulfonate

Description

Cyclobutylmethyl 4-methylbenzenesulfonate (B104242) is an ester of cyclobutane (B1203170) methanol (B129727) and p-toluenesulfonic acid. The molecule is characterized by a cyclobutylmethyl group attached to the oxygen atom of a sulfonate ester. The tosylate group (-SO₃C₆H₄CH₃) is an excellent leaving group in nucleophilic substitution reactions, a property that is central to the compound's reactivity and utility in synthetic chemistry.

The fundamental properties of Cyclobutylmethyl 4-methylbenzenesulfonate are summarized in the table below, based on available chemical data. nih.govchemsrc.comnextpeptide.com

| Property | Value |

| CAS Number | 13295-53-9 |

| Molecular Formula | C₁₂H₁₆O₃S |

| Molecular Weight | 240.32 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-10-5-7-12(8-6-10)16(13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIHFEJHABJCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The most common and direct method for the synthesis of Cyclobutylmethyl 4-methylbenzenesulfonate (B104242) involves the reaction of cyclobutanemethanol (B45166) with p-toluenesulfonyl chloride (tosyl chloride). chemsrc.com This esterification reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. The precursor, cyclobutanemethanol, is readily available, making this a straightforward and efficient synthetic pathway. chemsrc.com

While detailed spectral data requires specific laboratory analysis, the structure of Cyclobutylmethyl 4-methylbenzenesulfonate can be unequivocally confirmed using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would provide detailed information about the hydrogen and carbon framework, showing characteristic signals for the cyclobutyl ring, the methylene (B1212753) bridge, and the aromatic tosyl group. Infrared (IR) spectroscopy would confirm the presence of the sulfonate ester group (S=O and S-O stretching vibrations), and mass spectrometry would verify the molecular weight of 240.32 g/mol . nextpeptide.com

Role As an Alkylating Agent in Organic Synthesis

Cyclobutylmethyl 4-methylbenzenesulfonate (B104242) functions as a potent alkylating agent. researchgate.netoncohemakey.com Alkylating agents are a class of compounds that introduce an alkyl group to a substrate molecule. researchgate.net The reactivity of this compound is driven by the nature of the tosylate moiety, which is a superb leaving group. In the presence of a nucleophile, the carbon atom of the methylene (B1212753) group adjacent to the sulfonate ester becomes highly electrophilic. This facilitates a nucleophilic substitution reaction (typically SN2), where the nucleophile displaces the tosylate group, resulting in the covalent attachment of the cyclobutylmethyl group to the nucleophile.

As an electrophile, Cyclobutylmethyl 4-methylbenzenesulfonate is highly valuable for forming new carbon-carbon bonds. It can react with a wide range of carbon-based nucleophiles, including organometallic reagents (like Grignard or organocuprate reagents) and enolates derived from ketones and esters. These reactions provide a reliable method for incorporating the unique cyclobutylmethyl scaffold into more complex organic molecules, which is a key step in the synthesis of various target compounds.

Significance in Suzuki Miyaura Cross Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. The Suzuki-Miyaura reaction, which typically couples an organoboron compound with an organic halide or triflate, is a cornerstone of this field. nih.govorganic-chemistry.org While not a traditional substrate, the principles of palladium catalysis can be extended to tosylates like Cyclobutylmethyl 4-methylbenzenesulfonate (B104242), which can act as electrophilic coupling partners. The introduction of cyclobutyl groups into aromatic systems is of significant interest, and methods using related compounds like potassium cyclobutyltrifluoroborate (B12209022) have been successfully developed for coupling with aryl and heteroaryl chlorides. nih.govorganic-chemistry.org

Research into the cross-coupling of secondary alkyl groups has led to the development of highly specialized catalytic systems. Effective coupling of substrates like cyclobutyltrifluoroborates, a related cyclobutyl source, requires specific palladium catalysts and ligands to achieve moderate to excellent yields. nih.gov These findings inform the potential use of Cyclobutylmethyl 4-methylbenzenesulfonate in similar transformations.

| Parameter | Typical Condition for Cyclobutyl Coupling |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Dialkylbiaryl phosphine (B1218219) ligands (e.g., XPhos, n-BuPAd₂) organic-chemistry.org |

| Base | Potassium Carbonate (K₂CO₃) nih.gov |

| Solvent | Toluene/Water mixtures |

| Temperature | Typically elevated (e.g., 100 °C) |

Applications in Medicinal Chemistry

The cyclobutane (B1203170) ring is a valuable structural motif in medicinal chemistry. bohrium.com Reagents like Cyclobutylmethyl 4-methylbenzenesulfonate (B104242) serve as key tools for introducing the cyclobutylmethyl group into potential drug candidates. This allows medicinal chemists to systematically modify lead compounds and explore how this specific structural unit impacts biological activity.

The incorporation of a cyclobutyl ring can offer several advantages over more common structures like phenyl rings. bohrium.com The cyclobutyl moiety can enhance metabolic stability, improve water solubility, and provide a three-dimensional structure that can lead to higher potency and selectivity for a biological target. bohrium.com By acting as a non-aromatic, rigid spacer, it can optimize the orientation of other functional groups in a molecule to achieve a better fit within a protein's binding site.

Applications in Advanced Organic Synthesis and Materials Science

Beyond its direct use as an alkylating agent, Cyclobutylmethyl 4-methylbenzenesulfonate (B104242) is a versatile precursor for a wide array of other functionalized cyclobutane (B1203170) derivatives. The tosylate group can be displaced by various heteroatom nucleophiles (e.g., azides, amines, thiols) to generate a diverse library of compounds for further synthetic elaboration or for screening in biological assays.

The strategic incorporation of the cyclobutylmethyl group can be a key step in the total synthesis of complex natural products and other intricate molecular targets. The cyclobutane ring can serve as a linchpin in the molecular framework, or it can be involved in subsequent ring-opening or ring-expansion reactions to form larger carbocyclic systems. scispace.com

In materials science, functional monomers are essential for building polymers with tailored properties. Cyclobutylmethyl 4-methylbenzenesulfonate can be used to synthesize such monomers. For example, it can alkylate monomers containing nucleophilic sites, thereby introducing the cyclobutane moiety into the polymer backbone or as a pendant group. This can influence the polymer's thermal properties, rigidity, and crystallinity.

The use of challenging substrates in catalysis often drives innovation, and Cyclobutylmethyl 4-methylbenzenesulfonate exemplifies this principle. The need to efficiently couple secondary alkyl groups, such as cyclobutylmethyl, has spurred the development of more advanced and robust palladium catalysts. organic-chemistry.org Researchers have designed sophisticated phosphine (B1218219) ligands that promote the difficult reductive elimination step involving sterically hindered alkyl groups. organic-chemistry.org Furthermore, the compatibility of sulfonate esters with various reaction conditions, including those for Suzuki cross-coupling, makes them valuable components in multi-step synthetic sequences that rely on catalysis. nih.gov By providing a stable and reactive source of the cyclobutylmethyl group, this compound serves as a critical tool for probing the limits and expanding the scope of modern catalytic cross-coupling methodologies, thereby contributing directly to the evolution of the field.

Future Research Directions and Emerging Trends

The unique structural and reactive properties of cyclobutane-containing molecules continue to drive innovation in synthetic chemistry and materials science. For Cyclobutylmethyl 4-methylbenzenesulfonate (B104242), its role as a versatile building block positions it at the forefront of several emerging research areas. Future efforts are focused on enhancing its synthesis, understanding its reaction mechanisms, and expanding its applications into novel and complex molecular systems.

Q & A

Q. What are the common synthetic routes for preparing cyclobutylmethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Cyclobutylmethyl 4-methylbenzenesulfonate is typically synthesized via nucleophilic substitution, where cyclobutylmethanol reacts with 4-methylbenzenesulfonyl chloride in the presence of a base. Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, sodium hydride in DMF at 0–25°C for 0.5–24 hours can yield ~64% under controlled conditions . Solvent polarity and steric hindrance from the cyclobutyl group may influence reaction efficiency, requiring iterative condition adjustments.

Q. Which spectroscopic and analytical techniques are most effective for characterizing cyclobutylmethyl 4-methylbenzenesulfonate?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the sulfonate ester linkage and cyclobutylmethyl group geometry.

- Infrared Spectroscopy (IR) : Identification of sulfonate (S=O) stretches near 1170–1370 cm.

- Elemental Analysis : Validation of molecular composition.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic software like SHELX or OLEX2 be applied to determine the crystal structure of cyclobutylmethyl 4-methylbenzenesulfonate and its derivatives?

- Structure Solution : Use direct methods in SHELXS or SHELXD for initial phase determination.

- Refinement : SHELXL for least-squares refinement of atomic coordinates and thermal parameters, leveraging high-resolution data to resolve cyclobutyl ring puckering and sulfonate group geometry.

- Visualization : OLEX2 integrates crystallographic data for hydrogen-bonding analysis (e.g., sulfonate-oxygen interactions) and packing diagrams .

Q. What strategies can resolve contradictions in reported data on sulfonate ester reactivity or stereochemical outcomes?

- Comparative Analysis : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to isolate steric/electronic effects.

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity in nucleophilic substitutions.

- Crystallographic Validation : Compare experimental crystal structures (e.g., hydrogen-bonding motifs) with computational models to validate mechanistic hypotheses .

Q. How can researchers design experiments to study hydrogen-bonding interactions in cyclobutylmethyl 4-methylbenzenesulfonate derivatives?

- X-ray Diffraction : Collect high-resolution data to map intermolecular interactions, such as sulfonate-oxygen hydrogen bonds with adjacent amino or hydroxyl groups.

- Thermal Analysis : Correlate melting points/thermal stability with packing efficiency and hydrogen-bond strength.

- Solid-State NMR : Probe hydrogen-bond dynamics and spatial proximities in crystalline lattices .

Methodological Considerations

- Data Contradictions : Discrepancies in reactivity or stereochemistry (e.g., unexpected byproducts) may arise from trace impurities or competing reaction pathways. Use tandem LC-MS/NMR for real-time reaction monitoring .

- Software Limitations : SHELX refinement may struggle with low-resolution or twinned data; consider alternative packages like PHENIX for complex cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.